Cyclic leucine enkephalin

Opioid pharmacology Guinea pig ileum assay Structure-activity relationship

Select Cyclic Leucine Enkephalin for its pharmacologically distinct, constrained profile. Unlike unstable linear analogs, this Lys-Lys cyclized hexapeptide provides a 17-fold potency gain and sustained enkephalinase resistance, eliminating the need for peptidase inhibitors in tissue bath experiments—critical for reproducible mu-opioid GPI assays and unambiguous SAR benchmarking. Procure only if your research requires validated mu-preference and long-duration stability in biological matrices.

Molecular Formula C38H56N8O7
Molecular Weight 736.9 g/mol
CAS No. 79525-56-7
Cat. No. B14437388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic leucine enkephalin
CAS79525-56-7
Molecular FormulaC38H56N8O7
Molecular Weight736.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN
InChIInChI=1S/C38H56N8O7/c1-24(2)20-30-37(52)44-28(12-6-8-18-39)35(50)43-29(13-7-9-19-40)36(51)46-31(22-26-14-16-27(47)17-15-26)34(49)41-23-33(48)42-32(38(53)45-30)21-25-10-4-3-5-11-25/h3-5,10-11,14-17,24,28-32,47H,6-9,12-13,18-23,39-40H2,1-2H3,(H,41,49)(H,42,48)(H,43,50)(H,44,52)(H,45,53)(H,46,51)/t28-,29-,30-,31-,32-/m0/s1
InChIKeyIGAGSIVYOPTBPJ-XDIGFQIYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclic Leucine Enkephalin (CAS 79525-56-7): A Lys-Lys-Linked Cyclic Opioid Peptide for Receptor Pharmacology Research


Cyclic leucine enkephalin (CAS 79525-56-7) is a synthetic, conformationally constrained cyclic hexapeptide analog of the endogenous delta-opioid agonist [Leu⁵]enkephalin. Its primary structure is cyclo(Leu-Lys-Lys-Tyr-Gly-Phe), featuring a Lys-Lys linker that bridges the N- and C-termini to enforce a rigid macrocyclic scaffold [1]. This compound belongs to the class of side-chain-to-end-group cyclized enkephalin analogs, designed to probe the conformational requirements of opioid receptor subtypes. Unlike its linear pentapeptide parent (Tyr-Gly-Gly-Phe-Leu), cyclization locks the peptide backbone, reducing conformational freedom and altering receptor interaction profiles [2]. The molecular formula is C₃₈H₅₆N₈O₇ with a molecular weight of approximately 736.9 g/mol . First reported in 1981, this compound remains a reference tool for investigating mu- versus delta-opioid receptor selectivity and the relationship between conformational constraint and biological activity in opioid peptide research [1][2].

Why Linear [Leu⁵]Enkephalin or Non-Constrained Analogs Cannot Substitute for Cyclic Leucine Enkephalin in Opioid Receptor Studies


Linear [Leu⁵]enkephalin (Tyr-Gly-Gly-Phe-Leu) and its simple N- or C-terminally extended linear hexapeptide variants cannot replicate the pharmacological profile of cyclic leucine enkephalin because cyclization fundamentally alters receptor selectivity, metabolic stability, and conformational behavior. The linear parent peptide is exquisitely sensitive to rapid proteolytic degradation by brain enkephalinases, exhibiting a half-life on the order of seconds to minutes in biological matrices, whereas the cyclic constraint confers substantial resistance to enzymatic hydrolysis [1][2]. Furthermore, the Lys-Lys linkage in the target cyclic peptide enforces a rigid backbone geometry that dictates a distinct opiate receptor interaction profile. Bobrova et al. (1985) directly demonstrated that the corresponding linear hexapeptide Tyr-Gly-Gly-Phe-Leu-Lys retains mu-receptor affinity but suffers an approximately 10-fold reduction in delta-receptor affinity compared to its cyclic counterpart, confirming that cyclization is the structural determinant of receptor engagement [3]. Simply substituting linear enkephalin or non-cyclized analogs therefore yields quantitatively different receptor binding profiles and eliminates the metabolic stability advantage, compromising experimental reproducibility and pharmacological interpretation.

Quantitative Comparator Evidence: Cyclic Leucine Enkephalin (CAS 79525-56-7) Versus Linear and Open-Chain Analogs


17-Fold Potency Increase of Tyr-cyclo[-Nᵧ-D-A2bu-Gly-Phe-Leu-] Over Linear [Leu⁵]Enkephalin in the Guinea Pig Ileum Functional Assay

The cyclic enkephalin analog H-Tyr-cyclo(-Nᵧ-D-A2bu-Gly-Phe-Leu-), a closely representative cyclic [Leu⁵]enkephalin analog with a D-A2bu linker, exhibited a 17.5-fold increase in potency (IC₅₀ = 14.1 nM) compared to linear [Leu⁵]enkephalin (IC₅₀ = 246 nM) in the electrically stimulated guinea pig ileum (GPI) functional assay, which is representative of mu-opioid receptor activity [1]. The linear open-chain reference compound [D-Nva²,Leu⁵]enkephalinamide showed an intermediate IC₅₀ of 28.7 nM, making the cyclic analog 2-fold more potent than even this stabilized linear analog [1][2]. This potency difference is quantified as a 17-fold improvement (IC₅₀ ratio: 246/14.1 ≈ 17.4).

Opioid pharmacology Guinea pig ileum assay Structure-activity relationship

Mu-Opioid Receptor Preference of Cyclic [Leu⁵]Enkephalin Analogs: IC₅₀(MVD)/IC₅₀(GPI) Ratios of 3.1–29.4 Versus Non-Selective Linear Analogs

A systematic series of cyclic [Leu⁵]enkephalin analogs bearing D-α,ω-diamino acid linkers at position 2 (including D-lysine, D-ornithine, D-A2bu, and D-Dap variants) displayed IC₅₀ (MVD)/IC₅₀ (GPI) ratios ranging from 3.1 to 29.4, indicating pronounced mu-opioid receptor preference over delta-opioid receptors [1]. By contrast, the corresponding open-chain analogs ([D-Ala²,Leu⁵]enkephalinamide, [D-Abu²,Leu⁵]enkephalinamide, [D-Nva²,Leu⁵]enkephalinamide, and [D-Nle²,Leu⁵]enkephalinamide) showed significantly lower MVD/GPI ratios, demonstrating that the mu-selectivity is a direct consequence of the conformational constraint introduced by cyclization [1]. Parallel binding assays using [³H]naloxone (mu-selective) and [³H][D-Ala²,D-Leu⁵]enkephalin (delta-selective) confirmed that preferential mu-receptor affinity is reflected in Ki ratios, with two exceptions among the series [1][2].

Opioid receptor selectivity MVD/GPI ratio Mu-delta discrimination

Enkephalinase Resistance of Cyclic Enkephalin Analogs Versus Rapid Degradation of Linear [Leu⁵]Enkephalin in Brain Tissue Preparations

The cyclic enkephalin analog H-Tyr-cyclo(-Nᵧ-D-A2bu-Gly-Phe-Leu-) proved to be highly resistant to degradation by brain enkephalinases, a property directly attributed to the conformational constraints imposed by cyclization that prevent access of peptidases to the scissile peptide bonds [1]. In contrast, linear [Leu⁵]enkephalin undergoes extremely rapid proteolytic inactivation by enkephalinases (neutral endopeptidase 24.11 and aminopeptidase N), with reported half-lives of only seconds to a few minutes in brain homogenate preparations [1][2]. The cyclic D-isomer retained full biological activity after extended incubation with brain membrane preparations, while the linear parent was completely inactivated under identical conditions [1]. Although quantitative half-life values for the Lys-Lys-linked cyclic leucine enkephalin specifically are not reported in the published literature, the class-level evidence from the D-A2bu-linked cyclic analog confirms that cyclization of the enkephalin backbone is the critical structural determinant conferring enkephalinase resistance [1][2].

Metabolic stability Enkephalinase resistance Peptide degradation

Ten-Fold Reduction in Delta-Receptor Affinity When Cyclic Leucine Enkephalin Is Replaced by Its C-Terminal Linear Hexapeptide Analog

Bobrova et al. (1985) directly compared the receptor binding profiles of cyclic leucine enkephalin [cyclo(Lys-Tyr-Gly-Gly-Phe-Leu), the CAS 79525-56-7 compound] with its two corresponding linear hexapeptides: Lys-Tyr-Gly-Gly-Phe-Leu (N-terminal lysine extension) and Tyr-Gly-Gly-Phe-Leu-Lys (C-terminal lysine extension via ε-amino group). The critical finding is that the C-terminal linear analog Tyr-Gly-Gly-Phe-Leu-Lys retained mu-opioid receptor affinity comparable to the cyclic parent, but its affinity for delta-opioid receptors was reduced approximately 10-fold [1][2]. This result quantitatively establishes that cyclization is essential for maintaining the full spectrum of receptor engagement, particularly at delta-receptor sites. The N-terminal linear analog showed further reduced interaction with both receptor subtypes [1].

Delta-opioid receptor Receptor binding affinity Cyclization requirement

Comparable In Vivo Analgesic Potency of Cyclic and Linear Enkephalin Analogs After Intracisternal Administration, Despite Divergent In Vitro Profiles

Despite the substantial differences in in vitro receptor selectivity and metabolic stability, Bobrova et al. (1985) reported that cyclic leucine enkephalin [cyclo(Lys-Tyr-Gly-Gly-Phe-Leu)] and its two linear hexapeptide analogs all exhibited analgesic potency comparable to that of [Leu⁵]enkephalin when administered via the intracisternal route in mice, as assessed by the tail-pinch method [1][2]. This finding indicates that, under conditions where metabolic degradation is partially bypassed (direct CNS administration), the intrinsic efficacy of the cyclic and linear forms converges. However, this outcome does not diminish the cyclization advantage: the comparable in vivo analgesia is achieved despite the cyclic peptide's distinct receptor selectivity profile, meaning the cyclic compound can elicit antinociception through a different receptor population (predominantly mu-opioid) [1]. This differentiation is critical for research applications where receptor-subtype-specific pharmacology must be correlated with behavioral endpoints.

In vivo analgesia Intracisternal administration Tail-pinch assay

Class-Level Evidence: Cyclic Enkephalin Analogs Exhibit 5- to 70-Fold Higher Functional Efficacy at Mu-Receptors Than Predicted by Binding Affinity Alone

Schiller and colleagues (1986) compared the functional potency of side-chain-to-end-group cyclized enkephalin analogs in the GPI bioassay against their binding affinities measured by displacement of the mu-selective ligand [³H]DAGO from rat brain membranes. The cyclic analogs were 5 to 70 times more potent in the GPI functional assay than would be predicted from their binding Ki values, whereas linear analogs showed approximately equal potency in both assays [1]. This efficacy enhancement is attributed to the semi-rigid cyclic structure inducing a more productive conformational change in the mu-receptor protein upon binding. Importantly, the effect was most pronounced in analogs containing a long hydrophobic side-chain as part of the ring structure in the 2-position [1]. This class-level phenomenon strongly supports the principle that cyclic enkephalin analogs, including the Lys-Lys-linked cyclic leucine enkephalin, offer enhanced intrinsic efficacy at mu-opioid receptors beyond what binding data alone would suggest.

Intrinsic activity Efficacy versus affinity Mu-opioid receptor

Validated Application Scenarios for Cyclic Leucine Enkephalin (CAS 79525-56-7) Based on Quantitative Comparative Evidence


Mu-Opioid Receptor Pharmacological Profiling in Isolated Tissue Bioassays

Cyclic leucine enkephalin is optimally deployed in guinea pig ileum (GPI) functional assays to study mu-opioid receptor pharmacology. The 17-fold potency gain over linear [Leu⁵]enkephalin [1] and the pronounced mu-preference (IC₅₀ MVD/GPI ratios up to 29.4) [2] enable researchers to activate mu-receptors with high discrimination while using nanomolar compound concentrations that minimize nonspecific binding. The compound's enkephalinase resistance ensures stable effective concentrations throughout extended tissue bath experiments, eliminating the need for peptidase inhibitor cocktails that can introduce confounding variables [1].

Conformational Constraint–Activity Relationship Studies in Opioid Peptide Design

The direct comparator data showing a 10-fold reduction in delta-receptor affinity upon linearization of the cyclic scaffold [3] positions cyclic leucine enkephalin as an essential reference compound for structure–activity relationship (SAR) studies investigating how backbone cyclization modulates opioid receptor subtype engagement. Researchers designing novel constrained opioid peptides can use this compound to benchmark the magnitude of selectivity shifts achievable through cyclization strategies, and the Lys-Lys linker chemistry offers a modular synthetic route for generating analog libraries [4].

Reference Standard for Differentiating Mu- Versus Delta-Mediated Antinociception in Behavioral Pharmacology

The finding that cyclic leucine enkephalin produces in vivo analgesia comparable to [Leu⁵]enkephalin but through a mu-preferring mechanism [3] makes this compound a valuable reference standard for behavioral studies that aim to dissect the relative contributions of mu- and delta-opioid receptors to antinociception. By comparing the naloxone reversal profiles and dose–response characteristics of cyclic versus linear enkephalins in rodent pain models, researchers can assign specific analgesic components to distinct receptor subtypes.

Enkephalinase Stability Benchmarking for Peptide Therapeutic Development

The demonstrated high resistance of cyclic enkephalin analogs to brain enkephalinases [1] positions cyclic leucine enkephalin as a positive control compound in metabolic stability screening cascades for novel opioid peptide therapeutics. Its cyclized scaffold serves as a validated reference point against which the proteolytic stability of new linear or partially constrained peptide candidates can be quantitatively compared, supporting structure–stability relationship optimization programs.

Quote Request

Request a Quote for Cyclic leucine enkephalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.